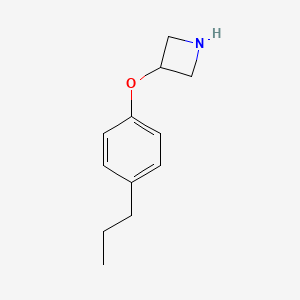

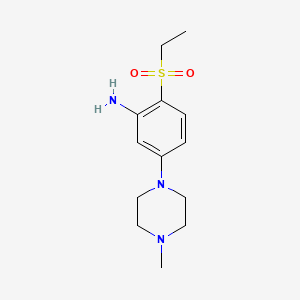

![molecular formula C9H8N2O3 B1392504 1-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid CAS No. 1242886-32-3](/img/structure/B1392504.png)

1-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid

Übersicht

Beschreibung

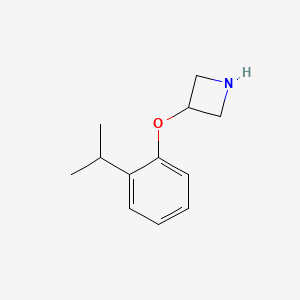

“1-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid” is a chemical compound that belongs to the class of pyrrolopyridines . It is a derivative of pyrrole-3-carboxylic acid . This compound is of significant interest because it is central to remarkably successful drugs like Atorvastatin and Sunitinib .

Synthesis Analysis

The synthesis of this compound involves a catalyst-free domino reaction of 4-aminopyridin-2 (1 H )-ones, arylglyoxal hydrates, and different 1,3-dicarbonyl compounds in water . The procedure is mild and efficient, affording pyrrolo [3,2- c ]pyridine derivatives with 76–94% yields after simple crystallization .Molecular Structure Analysis

The molecular formula of “this compound” is C10H10N2O3 . The structure of this compound includes a pyrrolopyridine core, which is a bicyclic system consisting of a pyrrole ring fused with a pyridine ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a domino reaction of 4-aminopyridin-2 (1 H )-ones, arylglyoxal hydrates, and different 1,3-dicarbonyl compounds . This reaction is catalyst-free and takes place in water .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactivity

Compounds like diketopyrrolopyrroles, which share structural similarities with 1-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid, are widely used dyes with applications spanning high-quality pigments to fluorescence imaging due to their optical properties. The synthesis, reactivity, and optical properties of such compounds have been a topic of extensive research, indicating their significance in developing new materials with desired photophysical properties (Grzybowski & Gryko, 2015).

Biotechnological Applications

Lactic acid, which is structurally simpler but relevant due to the carboxylic acid group, is a key biorenewable chemical used as a precursor for various industrial chemicals. Research has explored biotechnological routes for producing lactic acid and its derivatives from biomass, demonstrating the potential of microbial fermentation processes in creating valuable chemicals from renewable resources (Gao, Ma, & Xu, 2011).

Environmental and Analytical Chemistry

The study of carboxylic acids, including their formation, fate, and analytical detection in various matrices such as atmospheric aerosols, highlights their environmental relevance. Understanding the sources, transformation pathways, and environmental impact of carboxylic acids contributes to our knowledge of atmospheric chemistry and pollution dynamics (Kawamura & Bikkina, 2016).

Biological and Pharmaceutical Research

The exploration of biocatalyst inhibition by carboxylic acids, including understanding the mechanisms through which these compounds affect microbial cells, is crucial for developing more robust biotechnological processes. This research has implications for both industrial biotechnology and the development of antimicrobial agents (Jarboe, Royce, & Liu, 2013).

Zukünftige Richtungen

The future directions for “1-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid” could involve further exploration of its potential biological activities and applications in drug development . Additionally, the development of more efficient and green synthetic routes for this compound could be a focus of future research .

Eigenschaften

IUPAC Name |

1-methyl-4-oxo-5H-pyrrolo[3,2-c]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-11-6-2-3-10-8(12)5(6)4-7(11)9(13)14/h2-4H,1H3,(H,10,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONTLOFDFPINYTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C1C(=O)O)C(=O)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

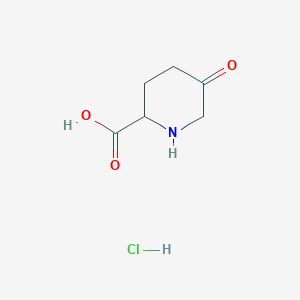

![2-[(2-Hydroxy-1,1-dimethylethyl)amino]-nicotinic acid](/img/structure/B1392422.png)

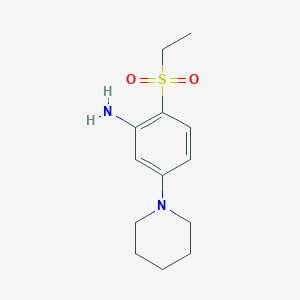

![2-[(3-Hydroxypropyl)amino]nicotinic acid](/img/structure/B1392424.png)